6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRLJPEETXZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the pyridazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: :
Biological Activity
The compound 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the pyridazinone class, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.27 g/mol. The structure features a bromobenzene and a methylphenyl group attached to a pyridazinone core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Effects : Certain analogs have demonstrated activity against bacterial strains.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets involved in cell proliferation and inflammation.
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE), which play roles in inflammation and cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Anticancer Studies :
- A study on pyridazinone derivatives reported significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The presence of halogen substituents like bromine was linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Halogen Effects: The target compound’s 4-bromophenyl group increases molecular weight (~357.2) compared to fluorophenyl analogs (e.g., 405.5 in ). Bromine’s larger atomic radius and higher electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine .
Piperidine-carbonyl () and oxadiazole () groups add hydrogen-bonding or π-stacking capabilities, which are absent in the target compound’s structure.
Synthetic Pathways :
- Claisen–Schmidt condensations and Michael additions are common for bromophenyl heterocycles (), but the target compound’s synthesis may require optimized conditions due to the bulky 3-methylbenzyl group .
Structural and Crystallographic Considerations
These tools could elucidate the target compound’s conformation, particularly the dihedral angle between the bromophenyl and pyridazinone rings, which influences π-π stacking and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
